molecular formula C6H12ClFN2O B6186374 4-aminopiperidine-1-carbonyl fluoride hydrochloride CAS No. 2639411-99-5

4-aminopiperidine-1-carbonyl fluoride hydrochloride

Cat. No.: B6186374
CAS No.: 2639411-99-5
M. Wt: 182.6
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 4-aminopiperidine-1-carbonyl fluoride hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common synthetic route includes the reaction of piperidine with carbonyl fluoride and subsequent amination to introduce the amino group . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

4-aminopiperidine-1-carbonyl fluoride hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-aminopiperidine-1-carbonyl fluoride hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-aminopiperidine-1-carbonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

4-aminopiperidine-1-carbonyl fluoride hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2639411-99-5

Molecular Formula

C6H12ClFN2O

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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